molecular formula C9H12N2O B12438487 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro-

2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro-

Cat. No.: B12438487
M. Wt: 164.20 g/mol
InChI Key: KDUDQJGBDKOBBY-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological and synthetic applications. The presence of both nitrogen and oxygen in the heterocyclic ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- can be synthesized through various methods. One efficient method involves the use of o-aminophenols and phenacyl bromides in the presence of potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. This reaction proceeds at room temperature and yields high amounts of the desired product .

Industrial Production Methods

Industrial production of 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- typically involves similar synthetic routes but on a larger scale. The use of recoverable ionic liquids and environmentally benign conditions is emphasized to ensure sustainability and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .

Scientific Research Applications

2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- involves its interaction with various molecular targets and pathways. Its heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-7-ylmethanamine

InChI

InChI=1S/C9H12N2O/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11H,3-4,6,10H2

InChI Key

KDUDQJGBDKOBBY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)CN

Origin of Product

United States

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